molecular formula C11H8ClN3O2 B13927743 5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid

5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid

Cat. No.: B13927743
M. Wt: 249.65 g/mol
InChI Key: KZJXNSXAHHEYBJ-UHFFFAOYSA-N
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Description

5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid typically involves the following steps:

    Halogenation: Introduction of the chloro group onto the nicotinic acid ring.

    Amination: Substitution of a hydrogen atom with an amino group on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and amination reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of 5-Chloro-6-(pyridin-4-ylnitro)-nicotinic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted nicotinic acids depending on the nucleophile used.

Scientific Research Applications

5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: May interact with enzymes or receptors involved in inflammatory or cancer pathways.

    Pathways Involved: Modulation of signaling pathways that regulate cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(pyridin-4-ylamino)-nicotinic acid
  • 6-Chloro-3-(pyridin-4-ylamino)-nicotinic acid

Uniqueness

5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

5-chloro-6-(pyridin-4-ylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H8ClN3O2/c12-9-5-7(11(16)17)6-14-10(9)15-8-1-3-13-4-2-8/h1-6H,(H,16,17)(H,13,14,15)

InChI Key

KZJXNSXAHHEYBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC2=C(C=C(C=N2)C(=O)O)Cl

Origin of Product

United States

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